Loxistatin acid

描述

E-64C,也称为洛昔司汀酸,是E-64的衍生物。它是一种不可逆的、可透膜的半胱氨酸蛋白酶抑制剂。该化合物以其抑制多种半胱氨酸蛋白酶的能力而闻名,包括组织蛋白酶B、H和L,以及钙蛋白酶。 E-64C因其强效的抑制效应和跨细胞膜的能力而被广泛应用于科学研究 .

准备方法

E-64C是通过一系列以L-亮氨酸为起始原料的化学反应合成而来。合成路线包括环氧琥珀酰基的形成,这对于其抑制活性至关重要。反应条件通常包括使用有机溶剂和催化剂来促进目标产物的形成。 E-64C的工业生产方法涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .

化学反应分析

E-64C经历了几种类型的化学反应,包括:

氧化: E-64C在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变E-64C的官能团,改变其抑制活性。

取代: E-64C可以发生取代反应,其中特定的官能团被其他基团取代,这可能会改变其生物活性。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种有机溶剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

E-64C在科学研究中有着广泛的应用,包括:

化学: E-64C被用作研究半胱氨酸蛋白酶机制和开发新的抑制剂的工具。

生物学: 它被用来研究半胱氨酸蛋白酶在各种生物过程中的作用,包括细胞信号传导和细胞凋亡。

医学: E-64C在治疗涉及半胱氨酸蛋白酶的疾病(如阿尔茨海默病和肌肉萎缩症)中具有潜在的治疗应用。

作用机制

E-64C通过不可逆地与半胱氨酸蛋白酶的活性位点结合发挥作用。E-64C的环氧琥珀酰基与活性位点中半胱氨酸残基的硫醇基反应,形成共价键。这种共价连接抑制了蛋白酶的活性,阻止了蛋白酶切割其底物。E-64C的分子靶标包括组织蛋白酶B、H和L,以及钙蛋白酶。 这些蛋白酶的抑制可以调节各种细胞通路和过程 .

相似化合物的比较

E-64C在半胱氨酸蛋白酶抑制剂中是独一无二的,因为它具有不可逆的结合和膜通透性。类似的化合物包括:

E-64: E-64C的母体化合物,它也抑制半胱氨酸蛋白酶,但缺乏膜通透性。

亮肽素: 一种可逆的半胱氨酸蛋白酶抑制剂,不与蛋白酶形成共价键。

抗痛素: 另一种可逆的半胱氨酸蛋白酶抑制剂,其作用机制不同。

生物活性

Loxistatin acid, also known as E-64c, is a potent cysteine protease inhibitor that has garnered attention for its biological activity, particularly in the context of neurodegenerative diseases and traumatic brain injury (TBI). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily by irreversibly inhibiting cysteine proteases, particularly cathepsins B and L. These enzymes are involved in various physiological processes, including protein degradation, cell signaling, and apoptosis. By inhibiting these proteases, this compound can modulate pathological processes in several diseases.

- Cysteine Protease Inhibition : this compound covalently binds to the active site of cysteine proteases, thus preventing their enzymatic activity. This mechanism is crucial in reducing the levels of amyloid-beta (Aβ) peptides implicated in Alzheimer’s disease (AD) and other neurodegenerative conditions .

- Impact on Amyloid-Beta : In studies involving transgenic mouse models of AD, this compound administration led to significant reductions in brain Aβ levels and improved memory deficits. This suggests that this compound may offer therapeutic benefits for AD patients by targeting the underlying proteolytic pathways that contribute to Aβ accumulation .

Alzheimer's Disease

This compound has been studied for its potential as a treatment for Alzheimer's disease due to its ability to inhibit cathepsin B activity. In a study involving transgenic mice expressing human amyloid precursor protein (APP), oral administration of this compound resulted in:

- Reduction of Aβ Levels : A dose-dependent decrease in both Aβ(40) and Aβ(42) levels was observed.

- Improvement in Memory Function : Behavioral assessments indicated enhanced spatial memory performance following treatment with this compound .

Traumatic Brain Injury (TBI)

Research has also demonstrated the efficacy of this compound in models of TBI. Administering this compound shortly after injury resulted in:

- Enhanced Neuromotor Function : Significant improvements were noted in motor function tests following treatment.

- Reduction in Brain Pathology : The compound effectively reduced cathepsin B activity, correlating with improved outcomes in TBI models .

Case Studies

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates rapid absorption and conversion from its prodrug form (E64d) to the active form (E64c) upon oral administration. Key metabolites identified include hydroxy derivatives that retain some biological activity . Understanding these metabolic pathways is essential for optimizing dosing regimens and therapeutic efficacy.

属性

IUPAC Name |

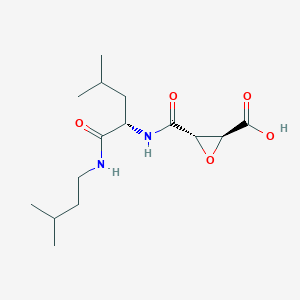

(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMSYZJDIQPSDI-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76684-89-4 | |

| Record name | Loxistatin acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76684-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does E-64-c interact with cysteine proteases?

A1: E-64-c acts as a suicide inhibitor, forming a covalent bond with the active site cysteine residue of cysteine proteases. This irreversible binding blocks the enzyme's catalytic activity. [] The binding mode has been extensively studied using X-ray crystallography, revealing specific interactions with the S' subsites of the protease. [, , ]

Q2: What are the downstream effects of inhibiting cysteine proteases with E-64-c?

A2: The downstream effects depend on the specific cysteine protease targeted. For instance, inhibiting cathepsin B with E-64-c disrupts lysosomal protein degradation. [] In the context of muscular dystrophy, E-64-c can prevent muscle damage by inhibiting calcium-activated neutral proteases (calpains). [, , , ]

Q3: Can E-64-c inhibit other types of proteases?

A3: E-64-c demonstrates high specificity for cysteine proteases and does not affect serine, aspartic, or metalloproteases. [, , ] This selectivity makes it a valuable tool for studying the specific roles of cysteine proteases in biological processes.

Q4: What is the molecular formula and weight of E-64-c?

A4: The molecular formula of E-64-c is C15H27N3O6. Its molecular weight is 345.4 g/mol.

Q5: Is there any spectroscopic data available for E-64-c?

A5: Yes, proton NMR spectroscopy and mass spectrometry have been used to characterize E-64-c and its metabolites. [, ] Crystallographic studies have provided detailed information about its three-dimensional structure and binding interactions with target proteases. [, , ]

Q6: What is known about the stability of E-64-c under various conditions?

A6: E-64-c is generally stable under acidic conditions but can degrade under basic conditions. [] Its stability in various formulations has been investigated to improve its bioavailability and shelf life. []

Q7: Does E-64-c have any catalytic properties?

A7: E-64-c itself does not possess catalytic activity. It functions as an inhibitor by forming a stable covalent adduct with the active site of cysteine proteases.

Q8: How has computational chemistry been used to study E-64-c?

A8: Computational methods, including molecular docking and molecular dynamics simulations, have been employed to study the binding mode of E-64-c to cysteine proteases. [, ] These studies provide valuable insights into the structural basis of its inhibitory activity.

Q9: What is the impact of structural modifications on the activity of E-64-c?

A9: The structure-activity relationship of E-64-c has been extensively investigated. [, ] Replacing the terminal agmatine group with other moieties has led to derivatives with altered potency and selectivity. For example, CA-074 exhibits greater selectivity for cathepsin B compared to E-64-c. [, ] Similarly, EST, the ethyl ester of E-64-c, was designed for improved oral bioavailability. [, , ]

Q10: What is the metabolic fate of E-64-c in vivo?

A10: Following oral administration in rats, E-64-c is primarily metabolized to loxistatin acid (M-1) and its hydroxy metabolites (M-4a and M-4b). [] These metabolites are found in both plasma and urine. [] E-64-c can also form glutathione and cysteine conjugates in the liver. []

Q11: How is E-64-c absorbed and distributed in the body?

A11: While E-64-c itself has low oral bioavailability due to its hydrophilic nature, its ethyl ester derivative, EST, shows improved absorption from the intestine. [] The absorption of EST is enhanced when administered with food. []

Q12: Has E-64-c demonstrated efficacy in any disease models?

A12: E-64-c and its derivatives have shown promise in various disease models, particularly for muscular dystrophy. [, , ] In dystrophic hamsters, chronic administration of EST significantly prolonged lifespan. []

Q13: What is the evidence for the efficacy of E-64-c in models of muscular dystrophy?

A13: Studies in dystrophic chickens and hamsters have demonstrated the potential of E-64-c and its derivatives for treating muscular dystrophy. In a study with dystrophic chickens, E-64-c administration reduced the activity of calcium-activated neutral protease (CANP) in muscle tissue. [] This is significant because elevated CANP activity is implicated in muscle degradation associated with muscular dystrophy. [, ] Additionally, in dystrophic hamsters, a diet supplemented with EST, the orally bioavailable form of E-64-c, led to a significant extension of lifespan. [] These findings highlight the potential therapeutic benefit of targeting cysteine proteases like CANP with E-64-c in the context of muscular dystrophy.

Q14: Are there any strategies to improve the delivery of E-64-c to specific tissues?

A15: The development of EST, the ethyl ester of E-64-c, represents a successful strategy to enhance oral bioavailability. [] Further research into targeted drug delivery systems could potentially improve its efficacy and safety profile.

Q15: Are there any known biomarkers for E-64-c efficacy?

A15: While specific biomarkers for E-64-c efficacy are yet to be established, monitoring the activity of targeted cysteine proteases (e.g., cathepsins, calpains) could provide insights into treatment response.

Q16: What analytical methods are used to characterize and quantify E-64-c?

A17: Common analytical techniques used for E-64-c include high-performance liquid chromatography (HPLC) [, , ], mass spectrometry [, ], and various enzymatic assays using specific substrates. [, ]

Q17: Is there any information available on the environmental impact of E-64-c?

A17: The provided research papers do not delve into the environmental impact of E-64-c. Further investigation is needed to assess its potential ecotoxicological effects.

Q18: How does the inhibition of cathepsin B by E-64-c affect lysosomal proteolysis?

A19: Research shows that E-64-c treatment significantly reduces the degradation of proteins within lysosomes, the cellular compartments responsible for breaking down waste products. [] This finding suggests that cathepsin B plays a crucial role in lysosomal proteolysis, and its inhibition by E-64-c can disrupt this process.

Q19: What role does calcium play in the activation of the cysteine protease targeted by E-64-c in muscle cells?

A20: Studies on muscle cells indicate that the cysteine protease targeted by E-64-c, specifically calcium-activated neutral protease (CANP), becomes more sensitive to calcium in disease states like diabetes. [] This increased sensitivity leads to heightened CANP activity, potentially contributing to muscle damage. E-64-c, by inhibiting CANP, could mitigate this calcium-dependent muscle degradation.

Q20: How does E-64-c affect the activity of cathepsins B and H in dystrophic chickens?

A21: Research on dystrophic chickens shows that E-64-c administration effectively reduces the activity of cathepsins B and H in muscle tissue. [] This finding suggests that these cysteine proteases might contribute to muscle pathology in dystrophic chickens, and their inhibition by E-64-c could offer a potential therapeutic approach.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。